
ML385
描述
ML385 是一种新型且特异性的核因子红系2相关因子2 (NRF2) 抑制剂。NRF2 是一种转录因子,通过调节抗氧化蛋白的表达在细胞保护和防御机制中发挥至关重要的作用。 This compound 因其抑制 NRF2 活性并调节氧化应激反应的能力而备受关注,尤其是在癌症治疗方面的潜在治疗应用 .
准备方法
合成路线和反应条件
ML385 的合成涉及多个步骤,从中间体化合物的制备开始。一种常见的合成路线包括在受控条件下反应特定的芳香化合物以形成所需的产物。 反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保最终产物的高产率和纯度。 质量控制措施,包括高效液相色谱 (HPLC),用于验证 this compound 的纯度 .
化学反应分析
反应类型
ML385 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以将 this compound 转换为还原形式,改变其化学性质。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应的条件根据所需结果而异,包括温度、溶剂和反应时间 .
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,this compound 的氧化可能导致形成具有改变的生物活性的氧化衍生物 .
科学研究应用
Head and Neck Squamous Cell Carcinoma
Recent studies have demonstrated that ML385 can effectively inhibit the growth of head and neck squamous cell carcinoma (HNSCC) cells. It induces G1/S phase cell cycle arrest, reduces cell viability, and diminishes oncogenic properties in these cancer cells. The research indicates that this compound's inhibition of NRF2 is a promising therapeutic strategy for HNSCC treatment, suggesting significant potential for clinical applications .
Esophageal Squamous Cell Carcinoma
In esophageal squamous cell carcinoma (ESCC), this compound has been identified as a radiosensitizer, enhancing the efficacy of radiotherapy. By promoting ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—this compound increases the sensitivity of ESCC cells to radiation therapy. This dual approach not only inhibits tumor growth but also addresses resistance mechanisms associated with conventional treatments .
Lung Cancer
This compound has shown synergistic effects when combined with celastrol, another anti-cancer agent. The combination significantly increases reactive oxygen species (ROS) levels and induces endoplasmic reticulum stress, leading to enhanced apoptosis in lung cancer cells. This suggests that this compound can potentiate the effects of existing therapies, offering a strategic avenue for overcoming treatment resistance .
NRF2 Pathway Inhibition
The inhibition of NRF2 by this compound leads to decreased expression of genes that protect against oxidative stress, thereby sensitizing cancer cells to treatments that induce oxidative damage. In studies involving lung cancer models, this compound was found to enhance the cytotoxic effects of doxorubicin and paclitaxel, particularly in non-small cell lung cancer (NSCLC) with KEAP1 mutations .
PI3K-mTOR Signaling Pathway
Research has indicated that this compound also inhibits the phosphoinositide 3-kinase (PI3K)-mTOR signaling pathway, which is crucial for cell proliferation and survival in lung squamous cell carcinoma (LUSC). By downregulating NRF2 signaling, this compound reduces PI3K-mTOR activity, thereby inhibiting tumor growth both in vitro and in vivo .
Case Studies
作用机制
ML385 通过与 NRF2 的 Neh1 结构域结合发挥作用,该结构域是一个 CNC-bZIP 结构域,它允许 NRF2 与小 Maf 蛋白异二聚化。这种结合阻止了 NRF2 的转录活性,从而抑制了下游抗氧化基因的表达。 通过抑制 NRF2,this compound 调节氧化应激反应并影响各种细胞过程,包括细胞周期进程和凋亡 .
相似化合物的比较
类似化合物
AA147: 未折叠蛋白反应的 ATF6 臂的选择性激活剂,它也通过涉及代谢激活的机制激活 NRF2.
王不留行酸: 具有抗肿瘤活性的细胞糖酵解抑制剂.
ML385 的独特性
This compound 在特异性抑制 NRF2 方面是独特的,使其成为研究 NRF2 相关途径和开发针对氧化应激和癌症的治疗策略的有价值的工具。 与可能具有更广泛影响的其他化合物不同,this compound 的特异性允许进行更具针对性的调查和应用 .
生物活性
ML385 is a small molecule compound identified as a selective inhibitor of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which plays a critical role in cancer biology, particularly in therapeutic resistance. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cancer types, and potential therapeutic applications.
Overview of this compound
- Chemical Structure : this compound is chemically described as N-[4-[2,3-Dihydro-1-(2-methylbenzoyl)-1H-indol-5-yl]-5-methyl-2-thiazolyl]-1,3-benzodioxole-5-acetamide.
- Target : It specifically targets the Neh1 domain of NRF2, inhibiting its ability to bind to DNA and regulate downstream gene expression related to antioxidant response and cell survival.
This compound functions by disrupting the NRF2-MAFG complex's interaction with DNA, thereby preventing the transcription of genes that promote cell survival and drug resistance. This mechanism has been validated through various studies:
- Binding Affinity : this compound binds selectively to NRF2, inhibiting its function in cancer cells with KEAP1 mutations that lead to constitutive NRF2 activation .
- Cytotoxicity Enhancement : In combination with chemotherapy agents such as doxorubicin or taxol, this compound enhances cytotoxic effects in non-small cell lung cancer (NSCLC) cells .
1. Non-Small Cell Lung Cancer (NSCLC)
In preclinical models, this compound demonstrated significant anti-tumor activity:
- Clonogenic Assays : The combination of this compound with carboplatin showed enhanced cytotoxicity in NSCLC cells compared to single-agent treatments .
- Pharmacokinetics : A study involving CD-1 mice showed that after administration of this compound, plasma concentrations were measurable over time, indicating suitable bioavailability for further therapeutic exploration .
2. Head and Neck Squamous Cell Carcinoma (HNSCC)
Recent studies have confirmed the efficacy of this compound in HNSCC:
- Cell Viability : this compound significantly reduced the viability of HNSCC cell lines (FaDu and YD9), with IC50 values demonstrating potent cytotoxic effects .
- Mechanisms of Action :
3. Lung Squamous Cell Carcinoma (LUSC)
Research indicates that downregulation of NRF2 signaling via this compound inhibited proliferation in LUSC models:
- In Vitro Studies : Cell viability assays showed that this compound effectively sensitized LUSC cells to PI3K inhibitors, suggesting a potential combinatorial treatment strategy .
Data Summary
The following table summarizes key findings from studies involving this compound across different cancer types:
Case Study 1: NSCLC Treatment Efficacy
In a preclinical model involving NSCLC with KEAP1 mutations, the combination treatment of this compound and carboplatin resulted in a marked reduction in tumor volume as assessed by micro-computed tomography (CT) imaging. This study highlights the potential for this compound to enhance the efficacy of standard chemotherapy regimens in resistant cancer types.
Case Study 2: HNSCC Response to this compound
A recent investigation into HNSCC demonstrated that treatment with this compound not only decreased cell viability but also led to significant alterations in cell cycle dynamics. The study utilized Western blotting to analyze protein expression levels associated with cell cycle regulation post-treatment.
常见问题
Basic Research Questions
Q. What is the molecular mechanism by which ML385 inhibits NRF2 activity?
this compound directly binds to the DNA-binding domain of NRF2, preventing its interaction with the antioxidant response element (ARE). This disrupts transcriptional activation of downstream targets like NQO1, HO-1, and SLC7A11, which are critical for oxidative stress regulation. The inhibition is dose-dependent, with an IC50 of 1.9 μM, as shown by anisotropy assays and Western blotting .
Q. Which experimental assays are recommended to validate NRF2 inhibition by this compound?
Key methodologies include:
- Western blotting to assess nuclear NRF2 levels and downstream targets (e.g., HO-1, NQO1) .
- qRT-PCR to measure transcriptional downregulation of ARE-driven genes .
- Fluorescence anisotropy assays to quantify NRF2-MAFG complex dissociation from DNA (IC50 = 1.9 μM) .
- Immunofluorescence staining to visualize NRF2 nuclear translocation in cellular models .
Q. How does this compound affect cellular oxidative stress markers?
this compound reduces glutathione (GSH) levels, superoxide dismutase (SOD) activity, and increases malondialdehyde (MDA), a lipid peroxidation marker. For example, in macrophages, this compound reversed FGF2-induced GSH elevation and exacerbated ROS production in ischemia-reperfusion models .
Advanced Research Questions
Q. How can this compound be used to study the interplay between NRF2 and ferroptosis?
this compound sensitizes cells to ferroptosis by suppressing NRF2-regulated genes like SLC7A11 and GPX4. In breast cancer models, this compound combined with irradiation significantly reduced ATP levels and increased cell death, independent of radiation enhancement . Methodologically, combine this compound (5 μM) with ferroptosis inducers (e.g., erastin) and assess lipid ROS via flow cytometry or 4-HNE staining .
Q. What contradictory findings exist regarding this compound's role in inflammatory disease models?
While this compound typically exacerbates oxidative stress, in acute pancreatitis (AP), it paradoxically reduced pancreatic injury. This suggests context-dependent effects, potentially via non-canonical pathways. Researchers should validate NRF2 nuclear translocation (via Western blot) and compare outcomes across disease models .
Q. How does this compound modulate metabolic reprogramming in cancer cells?
In thyroid cancer (TPC-1 cells), this compound inhibited aerobic glycolysis by reducing lactate production, glucose consumption, and extracellular acidification rates. These effects were blocked by the glycolysis inhibitor 2-DG, indicating NRF2’s role in metabolic adaptation. Use Seahorse assays to quantify glycolysis and mitochondrial respiration .
Q. What is the optimal experimental design for combining this compound with chemotherapy agents?
In NSCLC models, this compound (5 μM) synergized with carboplatin, reducing tumor growth and Ki-67 proliferation markers. Preclinical protocols recommend sequential treatment: pretreat cells with this compound for 24–72 hours before chemotherapy. In vivo, administer this compound intraperitoneally (10 mg/kg) alongside carboplatin .
Q. How does this compound influence macrophage pyroptosis in chronic inflammation?
this compound abolishes the anti-pyroptotic effects of compounds like kynurenic acid (KA) and spermine by blocking NRF2-mediated ROS reduction. Key assays include:
- LDH release to measure pyroptosis.
- Hoechst/PI staining for membrane integrity.
- ELISA for IL-1β and IL-18 in supernatants .
Q. Why does this compound show variable efficacy as a single agent in tumor models?
this compound alone reduced viability in KEAP1-mutant H460 lung cancer cells but had limited effects in HNSCC. This variability highlights the need for genomic profiling (e.g., KEAP1/NRF2 mutation status) before application. Use RNA-seq to identify resistance mechanisms, such as compensatory antioxidant pathways .
Q. What are the limitations of this compound in translational research?
- Off-target effects : At high concentrations (>5 μM), NRF2 protein levels may rebound .
- Context-dependent outcomes : this compound exacerbated liver damage in ACLF models but protected in AP .
- Pharmacokinetics : Limited data on bioavailability and tissue distribution warrant further PK/PD studies.
Q. Methodological Considerations
- Dosage : Use 1–5 μM in vitro (IC50 = 1.9 μM); higher doses may induce non-specific effects.
- Controls : Include KEAP1-wildtype vs. mutant cell lines to isolate NRF2-dependent mechanisms.
- Combination therapies : Screen for synergism with ROS-inducing agents (e.g., cisplatin, radiotherapy).
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O4S/c1-17-5-3-4-6-22(17)28(34)32-12-11-20-15-21(8-9-23(20)32)27-18(2)37-29(31-27)30-26(33)14-19-7-10-24-25(13-19)36-16-35-24/h3-10,13,15H,11-12,14,16H2,1-2H3,(H,30,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINHYWKZVCNAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC6=C(C=C5)OCO6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。